molecular formula C7H15BO2 B8803150 (E)-hept-1-en-1-ylboronic acid

(E)-hept-1-en-1-ylboronic acid

Cat. No.: B8803150
M. Wt: 142.01 g/mol
InChI Key: LDTJUGVTOZBIBN-UHFFFAOYSA-N
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Description

(E)-hept-1-en-1-ylboronic acid, also known as trans-1-Heptenylboronic acid, is an organic compound with the molecular formula C7H15BO2. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to an alkyl group and two hydroxyl groups. This compound is particularly notable for its applications in organic synthesis, especially in Suzuki-Miyaura coupling reactions .

Preparation Methods

(E)-hept-1-en-1-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of an organometallic reagent with a boric ester. For instance, the electrophilic trapping of an organometallic reagent such as an alkyl lithium or Grignard reagent with a boric ester like triisopropyl borate can yield the desired boronic acid . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(E)-hept-1-en-1-ylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: Boronic acids can be oxidized to form alcohols or ketones, depending on the specific reagents and conditions used.

    Substitution: The boronic acid group can be substituted with other functional groups through reactions with nucleophiles.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide.

Mechanism of Action

The mechanism of action of (E)-hept-1-en-1-ylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and sensing. The boron atom in the boronic acid can interact with hydroxyl groups in biomolecules, forming stable complexes that can be used for detection and quantification .

Comparison with Similar Compounds

(E)-hept-1-en-1-ylboronic acid can be compared with other boronic acids such as phenylboronic acid and 2-thienylboronic acid. While all these compounds share the boronic acid functional group, their reactivity and applications can vary significantly:

This compound is unique due to its alkenyl group, which provides distinct reactivity and makes it suitable for specific synthetic applications.

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

hept-1-enylboronic acid

InChI

InChI=1S/C7H15BO2/c1-2-3-4-5-6-7-8(9)10/h6-7,9-10H,2-5H2,1H3

InChI Key

LDTJUGVTOZBIBN-UHFFFAOYSA-N

Canonical SMILES

B(C=CCCCCC)(O)O

Origin of Product

United States

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